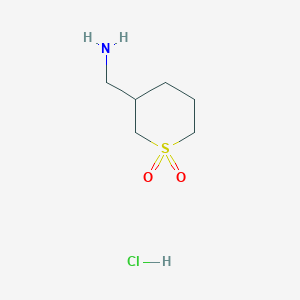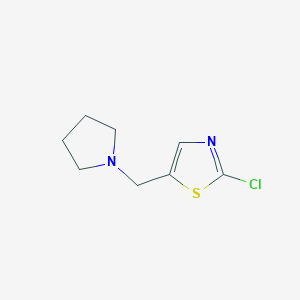
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride
Overview
Description
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a chemical compound with the CAS Number 937621-44-8 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-(4-fluorobenzyl)azetidine hydrochloride . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a powder . The compound’s molecular weight is 201.67 .Scientific Research Applications
Azetidines in Organic Synthesis and Medicinal Chemistry Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They have been used as motifs in drug discovery, polymerization, and chiral templates .
Applications in Agrochemical and Pharmaceutical Industries Trifluoromethylpyridines, which could potentially be synthesized from compounds like “3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride”, have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Building Blocks for Polyamines
- Field : Polymer Chemistry
- Application : Azetidines, like the one you mentioned, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
- Method : The polymerization of ring-strained nitrogen-containing monomers like azetidines is a complex process that requires careful control .
- Results : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Compounds like “3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride” could potentially be used to synthesize trifluoromethylpyridines .
- Method : The exact method would depend on the specific reaction conditions and other reactants involved .
- Results : Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis of N-Sulfonylazetidine
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of N-sulfonylazetidine .
- Method : The synthesis involves the use of 3 equivalents of K2CO3 as a base at 60°C for 3 hours in a MeCN/MeOH solvent system .
- Results : The method is quite versatile as the starting material could be .
Antibacterial and Antimicrobial Coatings
- Field : Material Science
- Application : The polymers resulting from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings .
- Method : The method involves the anionic and cationic ring-opening polymerization of azetidines .
- Results : The resulting coatings can help prevent the growth of bacteria and other microbes .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYGQLHAZXSDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CSC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)











![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)
